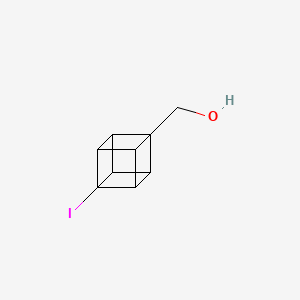
1-(6-(3-fluoro-5-(trifluoromethyl)benzyl)pyrimidin-4-yl)-N-(2-hydroxyethyl)indoline-4-carboxamide
Übersicht
Beschreibung
PW0787 ist ein potenter, selektiver, oral aktiver und die Blut-Hirn-Schranke durchdringender Agonist des G-Protein-gekoppelten Rezeptors 52 (GPR52). Diese Verbindung hat ein erhebliches Potenzial gezeigt, psychostimulierendes Verhalten zu unterdrücken, und wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um ihre Auswirkungen auf das zentrale Nervensystem zu untersuchen .
Vorbereitungsmethoden
Die Synthese von PW0787 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden in der Regel von den Lieferanten bereitgestellt. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit und gewährleisten gleichzeitig die Stabilität und Bioverfügbarkeit der Verbindung .
Chemische Reaktionsanalyse
PW0787 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die gebildeten Hauptprodukte hängen von der jeweiligen Reaktion und den angewendeten Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
PW0787 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird verwendet, um die Eigenschaften und Reaktionen von Agonisten des G-Protein-gekoppelten Rezeptors 52 zu untersuchen.
Biologie: Wird in der Forschung zur neuronalen Signalübertragung und zur Rolle des G-Protein-gekoppelten Rezeptors 52 im zentralen Nervensystem eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung psychiatrischer Erkrankungen wie Schizophrenie und Substanzmissbrauch untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den G-Protein-gekoppelten Rezeptor 52 abzielen .
Wirkmechanismus
PW0787 entfaltet seine Wirkung, indem es an den G-Protein-gekoppelten Rezeptor 52 bindet, der hauptsächlich in D2-mittleren stacheligen Neuronen im menschlichen Striatum exprimiert wird. Diese Bindung erhöht die zyklische Adenosinmonophosphat (cAMP)-Signalgebung, was der Aktivität von Dopamin-D2-Rezeptoren entgegenwirkt. Die allosterische Wirkungsweise der Verbindung beinhaltet die Bindung an die extrazelluläre Schleife 2 des G-Protein-gekoppelten Rezeptors 52, was zu einer erhöhten neuronalen Erregbarkeit und antipsychotischen Aktivitäten führt .
Analyse Chemischer Reaktionen
PW0787 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied .
Wissenschaftliche Forschungsanwendungen
PW0787 has a wide range of scientific research applications, including:
Chemistry: Used to study the properties and reactions of G protein-coupled receptor 52 agonists.
Biology: Employed in research on neuronal signaling and the role of G protein-coupled receptor 52 in the central nervous system.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and substance use disorders.
Industry: Utilized in the development of new pharmaceuticals targeting G protein-coupled receptor 52 .
Wirkmechanismus
PW0787 exerts its effects by binding to the G protein-coupled receptor 52, which is primarily expressed in D2 medium spiny neurons in the human striatum. This binding increases cyclic adenosine monophosphate (cAMP) signaling, which opposes the activity of dopamine D2 receptors. The compound’s allosteric mode of action involves binding with extracellular loop 2 of the G protein-coupled receptor 52, leading to increased neuronal excitability and antipsychotic-like activity .
Vergleich Mit ähnlichen Verbindungen
PW0787 ist aufgrund seiner hohen Selektivität, Hirndurchdringung und oralen Bioverfügbarkeit einzigartig. Ähnliche Verbindungen umfassen:
FTBMT: Ein weiterer Agonist des G-Protein-gekoppelten Rezeptors 52 mit ähnlichen Auswirkungen auf die cAMP-Signalgebung.
Quinpirol: Ein Dopamin-D2-Rezeptor-Agonist, der in Vergleichsstudien zur Bewertung der Wirkungen von PW0787 verwendet wird.
TAK-041: Ein selektiver Agonist des G-Protein-gekoppelten Rezeptors 139 mit potenziellen therapeutischen Wirkungen bei psychiatrischen Erkrankungen
Diese Verbindungen weisen einige Ähnlichkeiten in ihren Wirkmechanismen und therapeutischen Potenzialen auf, unterscheiden sich jedoch in ihrer Selektivität, Bioverfügbarkeit und ihren spezifischen Zielen innerhalb des zentralen Nervensystems.
Eigenschaften
IUPAC Name |
1-[6-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]pyrimidin-4-yl]-N-(2-hydroxyethyl)-2,3-dihydroindole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F4N4O2/c24-16-9-14(8-15(11-16)23(25,26)27)10-17-12-21(30-13-29-17)31-6-4-18-19(2-1-3-20(18)31)22(33)28-5-7-32/h1-3,8-9,11-13,32H,4-7,10H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVWBLTVAPNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)C(=O)NCCO)C3=NC=NC(=C3)CC4=CC(=CC(=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


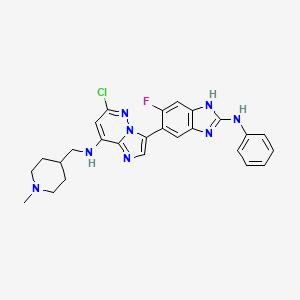
![8-Chloro-6-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8139986.png)
![2-[4-(3,5-Diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8140014.png)
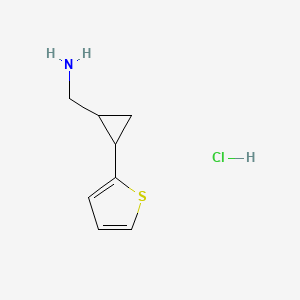
![N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]-4-bromobenzamide](/img/structure/B8140026.png)
![(E)-N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]benzenecarboximidoyl chloride](/img/structure/B8140028.png)
![(1E)-N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-4-methylbenzenecarboximidoyl chloride](/img/structure/B8140034.png)
![2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride](/img/structure/B8140042.png)
![[4-(3,4-Dimethylphenoxy)phenyl]methanamine;hydrochloride](/img/structure/B8140049.png)
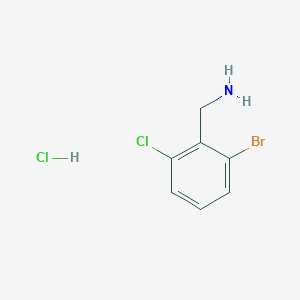
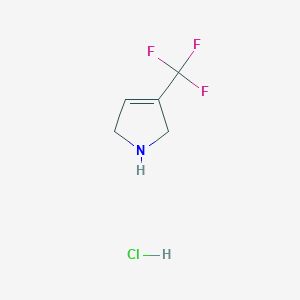
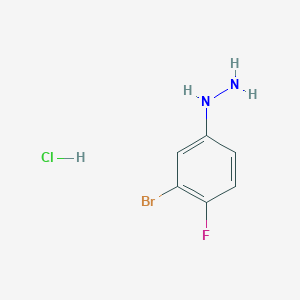
![rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B8140068.png)
